molecular formula C12H22N4 B1475692 (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine CAS No. 2097950-44-0

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine

Cat. No.: B1475692
CAS No.: 2097950-44-0
M. Wt: 222.33 g/mol
InChI Key: KMWNZDVMXIYWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine is a synthetic organic compound designed for pharmaceutical and biological research. Its structure incorporates two privileged scaffolds in medicinal chemistry: a piperidine ring and a 3,5-dimethyl-1H-pyrazole moiety. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The pyrazole ring is also a significant bio-isostere present in numerous biologically active compounds . The specific molecular architecture of this compound, featuring a piperidine core linked to a pyrazole unit via a methylene bridge and an additional methanamine functional group, makes it a versatile intermediate or potential pharmacophore. Researchers can leverage this structure in the design and synthesis of novel molecules. Piperidine-based compounds have demonstrated a wide range of biological activities in scientific literature, serving as key components in agents with antiviral , anticancer , and various other pharmacological properties. This compound is intended for research applications only, including but not limited to use as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a starting point for the development of novel therapeutic agents. This product is strictly For Research Use Only.

Properties

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9-12(10(2)15-14-9)8-16-5-3-4-11(6-13)7-16/h11H,3-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNZDVMXIYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine, often referred to as a derivative of a pyrazole and piperidine structure, exhibits significant biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C11H19N3C_{11}H_{19}N_{3}. Its structure includes a piperidine ring and a 3,5-dimethyl-1H-pyrazole moiety, which are known to impart various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. These compounds have demonstrated efficacy against multiple cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Lung CancerA54910.2
Breast CancerMDA-MB-2318.5
Liver CancerHepG26.3
Colorectal CancerHCT11612.7

The compound has shown to inhibit cell proliferation and induce apoptosis in various cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in HCT116 cells, leading to reduced cell proliferation.
  • Apoptosis Induction : It promotes apoptosis by altering mitochondrial membrane potential and upregulating pro-apoptotic genes such as BAX while downregulating anti-apoptotic genes like Bcl-2 .
  • Inhibition of Key Oncogenic Pathways : Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression, although specific targets remain under investigation.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has also been evaluated for neuropharmacological effects:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions in animal models, potentially through modulation of neurotransmitter systems.
  • Neuroprotective Effects : The pyrazole moiety is associated with neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed . Another study focused on its neuroprotective effects in models of neurodegeneration, demonstrating improved cognitive outcomes and reduced markers of oxidative stress.

Comparison with Similar Compounds

Pyrazole Substitution Patterns

Compound Name Pyrazole Substituents Bridging Group Amine Structure Key Differences Reference
(1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine 3,5-dimethyl Methyl (CH₂) Piperidin-3-ylmethanamine Reference compound for comparison
(1-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine 1,5-dimethyl Methyl (CH₂) Piperidin-3-ylmethanamine Pyrazole N-methylation alters electronic properties
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine 1-ethyl, 3,5-dimethyl None Methanamine Lacks piperidine; simpler structure
(1,5-Diethyl-1H-pyrazol-4-yl)methanamine 1,5-diethyl None Methanamine Ethyl groups increase hydrophobicity
3,4-Difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline 1,3,5-trimethyl Methyl (CH₂) Aniline (aromatic) Aromatic amine vs. aliphatic piperidine

Functional Group Variations

  • Amine Structure: The piperidine-methanamine group in the target compound introduces conformational rigidity compared to simpler amines like methanamine (e.g., (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine) . Piperidine rings are known to enhance bioavailability in drug candidates by mimicking natural alkaloids.
  • Bridging Groups: While the target compound uses a methylene bridge, other analogs (e.g., triazolopyrimidine-linked propanoic acids in ) employ more complex linkages, which may influence solubility and metabolic stability .
  • Salt Forms : The dihydrochloride salt of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine () highlights the importance of salt formation in optimizing physicochemical properties like solubility .

Pharmacological Implications

  • Piperidine vs. Aromatic Amines : The piperidine moiety may confer better blood-brain barrier penetration compared to aromatic amines like 3,4-difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline .

Preparation Methods

The 3,5-dimethylpyrazole core is commonly synthesized by condensation reactions between hydrazines and 1,3-diketones under acidic or basic conditions. This method is well-established and allows for the introduction of methyl groups at the 3 and 5 positions of the pyrazole ring.

Step Reagents & Conditions Outcome Notes
1 Hydrazine derivative + 1,3-diketone Formation of 3,5-dimethylpyrazole Acidic or basic catalysis, reflux conditions
2 Purification Isolated pure pyrazole Typically recrystallization or chromatography

This procedure is supported by analogous pyrazole syntheses reported in literature for related pyrazole derivatives.

The final step involves the introduction of the methanamine group at the 3-position of the piperidine ring. This can be achieved by reductive amination or direct substitution reactions on a suitable precursor such as a piperidin-3-yl aldehyde or halide.

Step Reagents & Conditions Outcome Notes
1 Piperidin-3-yl aldehyde + ammonia or amine source + reducing agent (e.g., NaBH4) Formation of methanamine substituent Reductive amination conditions, mild temperatures
2 Purification Final product: (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine Purification by chromatography

This approach is consistent with methods used for similar amine functionalizations in piperidine derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Conditions Yield Range References
Pyrazole ring synthesis Hydrazine + 1,3-diketone Condensation Acidic/basic, reflux 65–80% typical
Methylene linkage formation Halomethyl-pyrazole + piperidine Nucleophilic substitution DMF, RT or mild heat Moderate to high
Methanamine introduction Piperidin-3-yl aldehyde + NH3 + NaBH4 Reductive amination Mild, RT Moderate

Research Findings and Optimization Insights

  • Catalyst Use: Catalysts such as triethylamine are often employed to facilitate nucleophilic substitution and amide coupling reactions, improving yields and selectivity.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are preferred for substitution reactions due to their ability to stabilize charged intermediates and enhance nucleophilicity.

  • Purification Techniques: Reverse-phase high-performance liquid chromatography (HPLC) and recrystallization are common purification methods to isolate the target compound with high purity.

  • Reaction Monitoring: Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are used to monitor reaction progress and confirm product formation.

  • Yield Considerations: Multi-step synthesis typically results in cumulative yields ranging from moderate to high, with individual step optimization critical to improving overall efficiency.

Q & A

What synthetic strategies are effective for preparing (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized?

Basic Research Question
The compound’s synthesis typically involves reductive amination or nucleophilic substitution. A general method includes reacting a pyrazole-aldehyde precursor with a piperidinylmethanamine derivative under reducing conditions (e.g., NaBH₄ or NaBH₃CN). For example, describes a protocol using methylamine-HCl and paraformaldehyde in ethanol at 60°C for 2 hours to generate a structurally similar methylamine-pyrazole intermediate. Optimization may involve adjusting solvent polarity (e.g., THF vs. EtOH), temperature (60–80°C), and stoichiometry of formaldehyde equivalents to improve yield .

Advanced researchers should explore catalytic asymmetric synthesis for enantioselective variants or microwave-assisted reactions to reduce reaction times, as noted in for analogous amine derivatives .

How can the purity and structural integrity of this compound be validated post-synthesis?

Basic Research Question
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane = 3:7). Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to identify key signals: the piperidine CH₂ groups (δ 2.3–3.1 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and methanamine protons (δ 1.8–2.0 ppm). provides NMR benchmarks for triazole-piperidine analogs, highlighting splitting patterns for adjacent heterocycles . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, with [M+H]+^+ expected at m/z 249.18 (C₁₂H₂₁N₄ requires 249.18) .

What crystallographic methods are suitable for resolving the 3D structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. emphasizes SHELX’s robustness for small-molecule crystallography, particularly for resolving piperidine ring conformations and pyrazole-planar interactions. Crystals are grown via slow evaporation in dichloromethane/methanol (1:1). Key parameters: space group (e.g., P2₁/c), R-factor (<5%), and hydrogen-bonding networks involving the methanamine group . For challenging crystals, synchrotron radiation improves resolution.

How does the compound’s stereochemistry influence its physicochemical properties?

Advanced Research Question
The piperidine ring’s chair conformation and methanamine orientation affect solubility and logP. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy-minimized conformers. highlights predictive tools like PISTACHIO for stereochemical outcomes. Experimentally, circular dichroism (CD) or chiral HPLC (Chiralpak IA column) distinguishes enantiomers. For example, the (R)-enantiomer may exhibit higher aqueous solubility due to axial vs. equatorial amine positioning .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question
LC-MS/MS with a zwitterionic HILIC column (e.g., ZIC-cHILIC) resolves polar impurities like unreacted formaldehyde or pyrazole dimers. details an ammonium acetate buffer (pH 6.5) for stabilizing ionizable analytes. Method validation requires LOD/LOQ <0.1% and spike-recovery (90–110%). For genotoxic impurities, derivatization with 2,4-dinitrofluorobenzene enhances detectability .

What strategies are effective for introducing functional groups (e.g., sulfonyl, acyl) to the methanamine moiety?

Advanced Research Question
Sulfonylation uses 3,5-dimethylpyrazole-4-sulfonyl chloride in dichloromethane with triethylamine ( ). Acylation with acetyl chloride in THF yields amides. Monitoring via 19F^{19}F-NMR (if fluorinated reagents) or IR (C=O stretch at 1650 cm⁻¹) confirms success. demonstrates sulfonylation of a piperidin-4-amine analog, achieving >85% yield .

How can computational tools predict metabolic pathways or degradation products of this compound?

Advanced Research Question
Software like SwissADME predicts Phase I/II metabolism. The methanamine group is prone to N-oxidation (CYP3A4), while pyrazole rings resist oxidation. ’s BKMS_METABOLIC database identifies probable metabolites, such as N-demethylated or hydroxylated derivatives. Accelerated stability studies (40°C/75% RH for 1 month) validate predictions via UPLC-PDA .

What are the key considerations in designing biological assays for this compound’s activity?

Advanced Research Question
Target engagement assays (e.g., SPR for binding affinity) require solubilization in DMSO (<0.1% v/v). ’s spiro-piperidine analogs suggest testing against GPCRs or kinases. For cellular assays, maintain pH 7.4 to prevent amine protonation, which affects membrane permeability. Dose-response curves (IC₅₀) should account for logD (predicted ~1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine
Reactant of Route 2
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.